N-(3-methylphenyl)benzo[cd]indol-2-amine
Description
Properties
IUPAC Name |
N-(3-methylphenyl)benzo[cd]indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-5-2-8-14(11-12)19-18-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQJHCYONZQYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidin-2-amine Derivatives: N-(3-Methylphenyl)pyrimidin-2-amine () shares the 3-methylphenylamine substituent but replaces the benzo[cd]indole with a pyrimidine ring. X-ray studies of pyrimidin-2-amine derivatives reveal planar geometries, with mean C–C bond lengths of 1.39 Å and R-factors of 0.051 .
Indole and Benzofuran Systems :
Compounds like [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine () and 2-N-(3-chloro-2-methylphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine () feature indole or benzofuran cores. These systems exhibit moderate electron-withdrawing or donating effects, contrasting with the electron-rich benzo[cd]indole. Fluorine or chlorine substituents further alter polarity and bioactivity .
Substituent Effects
Methyl Group Position :
DFT studies on N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides () demonstrate that substituent position significantly impacts NMR chemical shifts and vibrational modes. The 3-methyl group in the target compound likely induces moderate steric hindrance while maintaining resonance stabilization, unlike ortho-substituted analogs .Functional Group Variations :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H activation. In contrast, the target compound’s primary amine may favor nucleophilic reactions or hydrogen bonding.
Physicochemical and Electronic Properties
Computational Insights
HOMO-LUMO Analysis :
Studies on N-(3-methylphenyl)-2-nitrobenzenesulfonamide () reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The benzo[cd]indole system may exhibit a narrower gap due to extended conjugation, enhancing charge-transfer capabilities .Vibrational and NMR Properties :
Methyl group position (3- vs. 2-) in aryl amines alters IR vibrational frequencies by ~15 cm⁻¹ and ¹³C NMR shifts by 2–3 ppm, as shown in . These data suggest predictable spectroscopic signatures for the target compound .
Data Tables
Table 1: Comparison of Key Structural Features
Q & A
Basic: What synthetic methodologies are recommended for N-(3-methylphenyl)benzo[cd]indol-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper catalysts are used for cross-coupling reactions to form the benzo[cd]indole scaffold .
- Solvent systems : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) improve reaction efficiency .
- Temperature control : Reactions often proceed at 80–120°C, with microwave-assisted synthesis reducing time and side products .
Yield optimization : Adjusting stoichiometry of the 3-methylphenylamine precursor and benzo[cd]indole intermediates (1:1.2 molar ratio) minimizes unreacted starting material .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
Answer:
Discrepancies often arise from:
- Cell line specificity : Variations in polyamine transporter expression (critical for cellular uptake) across cancer models .
- Assay conditions : Lysosomal pH sensitivity (4.5–5.5) affects compound stability; use pH-balanced buffers for in vitro assays .
- Metabolic interference : Hepatic microsome studies reveal species-dependent metabolism (e.g., murine vs. human CYP450 isoforms) .
Mitigation strategies :
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction : Resolves π-π stacking interactions in the benzo[cd]indole core (e.g., SHELXL refinement ). Example: C–H···N hydrogen bonds stabilize the planar structure .
- NMR analysis : ¹H NMR (DMSO-d₆) shows characteristic shifts for the 3-methylphenyl group (δ 2.35 ppm, singlet) and indole NH (δ 10.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.43) .
Advanced: How can computational modeling guide the design of derivatives with enhanced lysosomal targeting?
Answer:
- Molecular docking : Simulate interactions with lysosomal membrane proteins (e.g., LAMP1) using AutoDock Vina. Prioritize derivatives with improved binding affinity (>−8.0 kcal/mol) .
- QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with lysosomal accumulation. Electron-withdrawing groups enhance transporter recognition .
- MD simulations : Predict stability of polyamine conjugates in lysosomal pH environments (4.5–5.0) using GROMACS .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Storage : Lyophilized powder stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .
Advanced: What experimental strategies validate the dual role of this compound as a therapeutic agent and fluorescent probe?
Answer:
- Fluorescence microscopy : Track lysosomal localization using λₑₓ/λₑₘ = 488/525 nm. Compare intensity with commercial probes (e.g., LysoTracker Red) .
- Pharmacodynamic studies : Correlate fluorescence intensity (indicating lysosomal accumulation) with apoptosis markers (e.g., caspase-3 activation) in xenograft models .
- Competitive inhibition assays : Use polyamine transporter inhibitors (e.g., DFMO) to confirm uptake mechanisms .
Basic: How does the electronic nature of substituents influence reactivity in downstream derivatization?
Answer:
- Methoxy groups : Activate the indole ring for electrophilic substitution (e.g., nitration at C5) but reduce nucleophilicity of the amine .
- Methyl groups : Steric hindrance at the 3-position slows coupling reactions; use bulkier catalysts (e.g., XPhos Pd G3) to improve yields .
Advanced: How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
Answer:
- 3D spheroid penetration assays : Use confocal microscopy to quantify compound diffusion; lower penetration in 3D models may explain reduced efficacy .
- Hypoxia effects : Mimic tumor microenvironments with hypoxia chambers (1% O₂). Adjust IC₅₀ calculations for oxygen-dependent mechanisms (e.g., ROS generation) .
Basic: What chromatographic methods ensure purity (>95%) for in vivo studies?
Answer:
- HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient elution (ACN:H₂O + 0.1% TFA), retention time ~12.3 minutes .
- TLC validation : Rf = 0.4 (silica gel, ethyl acetate/hexane 1:1) .
Advanced: What mechanistic insights explain the compound’s dual induction of autophagy and apoptosis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
